![molecular formula C11H5NaO4 B2731407 Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate CAS No. 13546-84-4](/img/structure/B2731407.png)
Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate is a chemical compound with the CAS Number: 13546-84-4 . It has a molecular weight of 224.15 and the molecular formula is C11H5NaO4 . The compound is typically found in a yellow to brown solid form .
Molecular Structure Analysis
The InChI code for Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate is1S/C11H6O4.Na/c12-10-2-1-6-9 (15-10)5-8-7 (11 (6)13)3-4-14-8;/h1-5,13H;/q;+1/p-1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate is a yellow to brown solid . The compound has a molecular weight of 224.15 and the molecular formula is C11H5NaO4 .Scientific Research Applications
Anti-breast Cancer Activity
A study highlighted the synthesis of novel psoralen derivatives, closely related to Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate, evaluating their cytotoxic effects against breast cancer cell lines. These derivatives were tested for their ability to inhibit cancer cell growth without significantly affecting normal cells, indicating a potential for safe cancer therapy. The research emphasized the importance of specific substituents in enhancing anti-cancer activity, with some compounds showing promising selectivity and potency against hormone-dependent breast cancer cell lines. This study underscores the potential of these compounds in developing therapies targeting estrogen receptor-positive breast cancer.
Anti-inflammatory Applications
Another study explored the synthesis and biological evaluation of 3-alkyl- and 3-aryl-derivatives of Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate for their anti-inflammatory properties. These compounds were assessed for their ability to inhibit the enzyme 15-lipoxygenase and the production of leukotriene B4, both of which are important in the inflammation process. While the compounds showed moderate inhibitory activity, their photoreactive properties under UVA light were also examined. The findings from this research could pave the way for developing novel anti-inflammatory agents, particularly those that could be activated by light.
Vasodilatory Effects
Research into the vasodilatory effects of 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives, which share a structural core with Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate, demonstrated potential applications in treating hypertension. These compounds were synthesized and tested for their ability to relax blood vessels compared to known vasodilators. The study's findings suggested that these derivatives could be promising candidates for developing new hypertension treatments, with molecular docking studies indicating their effective interaction with L-calcium channels.
Safety and Hazards
properties
IUPAC Name |
sodium;7-oxofuro[3,2-g]chromen-4-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4.Na/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8;/h1-5,13H;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIDYQRHKXBPRB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.